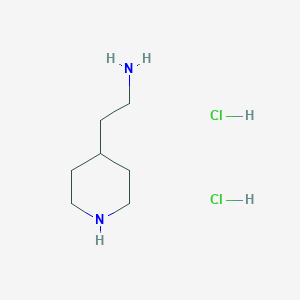

4-(2-Aminoethyl)piperidine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(2-Aminoethyl)piperidine dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of piperidine derivatives, including “4-(2-Aminoethyl)piperidine dihydrochloride”, involves several methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

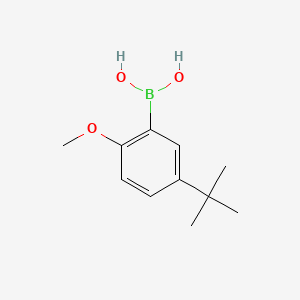

Molecular Structure Analysis

The molecular structure of “4-(2-Aminoethyl)piperidine dihydrochloride” consists of a piperidine ring with an ethylamine substituent. The molecular weight of the compound is 201.137 Da .

Chemical Reactions Analysis

Piperidine derivatives, including “4-(2-Aminoethyl)piperidine dihydrochloride”, are involved in various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Applications De Recherche Scientifique

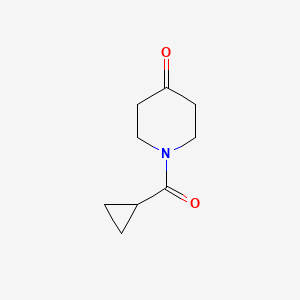

Treatment of Psychotic Disorders

The compound has been used in the development of a Trace Amine-Associated Receptor 1 (TAAR1) agonist for the treatment of psychotic disorders . The TAAR1 agonist, based on a 4-(2-aminoethyl)piperidine core, displayed a dose-dependent activation of the receptor . This compound represents a viable lead for further preclinical characterization as a potential novel treatment option for disorders associated with increased dopaminergic function, such as schizophrenia .

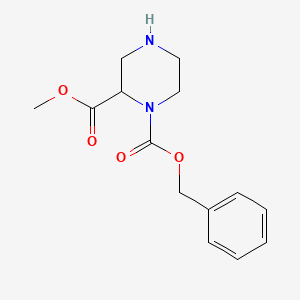

Synthesis of Piperazines

The compound is used in the synthesis of piperazines . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .

Medicinal Chemistry Research

The compound is used in medicinal chemistry research . It provides attractive new avenues for the synthesis of defined substitution patterns of piperazines and expands the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-(2-Aminoethyl)piperidine dihydrochloride is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in the brain .

Mode of Action

4-(2-Aminoethyl)piperidine dihydrochloride acts as an agonist at the TAAR1 receptor . This means it binds to the receptor and activates it, leading to a series of intracellular events. The activation of TAAR1 can modulate the activity of monoaminergic systems in the brain, which are involved in various physiological functions such as mood, cognition, and perception .

Biochemical Pathways

Upon activation of TAAR1, 4-(2-Aminoethyl)piperidine dihydrochloride can influence several biochemical pathways. These include the modulation of dopamine-dependent hyperlocomotion, which is a key factor in disorders associated with increased dopaminergic function, such as schizophrenia .

Result of Action

The activation of TAAR1 by 4-(2-Aminoethyl)piperidine dihydrochloride can lead to a reduction in dopamine-dependent hyperlocomotion . This suggests that the compound could potentially be used in the treatment of disorders associated with increased dopaminergic function, such as schizophrenia .

Propriétés

IUPAC Name |

2-piperidin-4-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c8-4-1-7-2-5-9-6-3-7;;/h7,9H,1-6,8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZGICLENNVUHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590175 |

Source

|

| Record name | 2-(Piperidin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90000-31-0 |

Source

|

| Record name | 2-(Piperidin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1285354.png)